(4Z)-2-phenyl-1,3-oxazole-4,5-dione 4-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazone)
Overview
Description
(4Z)-2-phenyl-1,3-oxazole-4,5-dione 4-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazone) is a useful research compound. Its molecular formula is C17H13N3O4 and its molecular weight is 323.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4Z)-2-phenyl-1,3-oxazole-4,5-dione 4-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazone) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4Z)-2-phenyl-1,3-oxazole-4,5-dione 4-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazone) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Oxidation Products and Chemical Transformations
The compound 1-Methyl-3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one, closely related to the specified oxazole derivative, undergoes aerial oxidation resulting in various by-products, which highlights the potential reactivity and transformations of similar oxazole derivatives in chemical reactions (Collins, Hughes, & Johnson, 1999).
2. Crystal Structure and IR Spectrum Studies
Studies on similar organo-amino compounds, such as 2-(4-methyl-2-phenyl-4,5-dihydro-oxazol-4-ylmethyl)-isoindole-1,3-dione, reveal insights into the crystalline structure and infrared spectroscopic properties of oxazole derivatives, which are crucial for understanding their physical and chemical characteristics (Anouar et al., 2019).
3. Synthesis and Spectroscopic Studies
Research on heterocyclic liquid crystals containing 1,3-oxazepine-4,7-dione, a structure related to the specified oxazole derivative, focuses on the synthesis and spectroscopic analysis. This highlights the potential use of oxazole derivatives in the development of new materials with specific optical properties (Yeap, Mohammad, & Osman, 2010).
4. Anticancer Evaluation
Oxazole derivatives, like 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives, have been evaluated for their in vitro anticancer activity. Such studies suggest that similar oxazole-based compounds might have potential applications in cancer research and treatment (Brandy et al., 2012).
5. Corrosion Inhibition
Oxazole derivatives have been investigated for their role as corrosion inhibitors, which is significant for industrial applications, especially in metal protection (Rahmani et al., 2018).
6. Biological Studies and Metal Complexes
New aromatic hydrazone compounds, like 5-(2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)hydrazono)-2,2-dimethyl-1,3-dioxane-4,6-dione, and their metal complexes have been synthesized and studied for their biological activities. This research area opens up possibilities for the use of oxazole derivatives in medicinal chemistry (Kumar, Biju, & Sadasivan, 2018).
properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yldiazenyl)-2-phenyl-1,3-oxazol-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c21-17-15(18-16(24-17)11-4-2-1-3-5-11)20-19-12-6-7-13-14(10-12)23-9-8-22-13/h1-7,10,21H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYKWPBDDUPKRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N=NC3=C(OC(=N3)C4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-phenyl-1,3-oxazole-4,5-dione 4-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazone) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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